

Spectroscopic Profile of (+)-N-Methylpseudoephedrine: A Technical Guide

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Compound of Interest

Compound Name: (+)-N-Methylpseudoephedrine

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This technical guide provides a comprehensive overview of the spectroscopic data for **(+)-N-Methylpseudoephedrine**, a key derivative of pseudoephedrine found in various Ephedra species. The information presented herein is intended to assist in the identification, characterization, and analysis of this compound. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Chemical Structure and Properties

- IUPAC Name: (1S,2S)-2-(dimethylamino)-1-phenylpropan-1-ol[1]
- Molecular Formula: C₁₁H₁₇NO[1]
- Molecular Weight: 179.26 g/mol [1]
- CAS Number: 51018-28-1[1]

Spectroscopic Data

The following sections present the key spectroscopic data for **(+)-N-Methylpseudoephedrine** in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

Table 1: ^1H NMR Spectral Data for **(+)-N-Methylpseudoephedrine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.30	m	5H	Aromatic protons
4.19	d	1H	H-1 (CH-OH)
~2.70	m	1H	H-2 (CH-N(CH ₃) ₂)
2.29	s	6H	N(CH ₃) ₂
0.95	d	3H	C-3 (CH-CH ₃)

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. Data is compiled from typical values for related ephedrine alkaloids. The characteristic signal for the H-1 proton is well-separated in the region of δ 4.0–5.0 ppm, which allows for its distinction from other ephedrine alkaloids.

Table 2: ^{13}C NMR Spectral Data for **(+)-N-Methylpseudoephedrine** (Predicted)

Chemical Shift (δ) ppm	Assignment
~142	Aromatic C (C-ipso)
~128	Aromatic CH (C-ortho, C-meta)
~127	Aromatic CH (C-para)
~77	C-1 (CH-OH)
~68	C-2 (CH-N(CH ₃) ₂)
~42	N(CH ₃) ₂
~14	C-3 (CH-CH ₃)

Note: This is a predicted spectrum based on the analysis of structurally similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **(+)-N-Methylpseudoephedrine** is characterized by the following absorption bands.

Table 3: IR Absorption Bands for **(+)-N-Methylpseudoephedrine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Broad	O-H stretch (alcohol)
3000 - 3100	Medium	Aromatic C-H stretch
2850 - 3000	Medium	Aliphatic C-H stretch
1450 - 1600	Medium	Aromatic C=C ring stretch
1050 - 1250	Strong	C-N stretch (amine)
1000 - 1100	Strong	C-O stretch (secondary alcohol)
690 - 770	Strong	Aromatic C-H bend (monosubstituted)

Note: Data is based on typical IR absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **(+)-N-Methylpseudoephedrine** is expected to show the following key fragments.

Table 4: Mass Spectrometry Fragmentation Data for **(+)-N-Methylpseudoephedrine**

m/z	Relative Intensity	Proposed Fragment
179	Low	[M] ⁺ (Molecular ion)
162	Moderate	[M - OH] ⁺
147	Moderate	[M - CH ₃ OH] ⁺
72	High	[CH(CH ₃)N(CH ₃) ₂] ⁺ (α -cleavage, characteristic fragment)
58	High	[CH ₂ =N(CH ₃) ₂] ⁺ (rearrangement from α -cleavage)

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry and data from related compounds. The most significant fragmentation pathway is the α -cleavage adjacent to the nitrogen atom.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh 5-10 mg of **(+)-N-Methylpseudoephedrine**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
- ¹H NMR Acquisition:

- The ^1H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- A standard single-pulse experiment is used.
- Typical acquisition parameters include a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-64 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - The ^{13}C NMR spectrum is recorded on the same spectrometer, tuned to the appropriate frequency for the ^{13}C nucleus (e.g., 75 MHz for a 300 MHz spectrometer).
 - A standard proton-decoupled pulse program is used to simplify the spectrum.
 - Typical acquisition parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise due to the low natural abundance of ^{13}C .
- Data Processing:
 - The raw data (Free Induction Decay - FID) is processed using a Fourier transform.
 - The resulting spectrum is phase-corrected and baseline-corrected.
 - The chemical shifts are referenced to the internal standard.

IR Spectroscopy Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - ATR-FTIR is a common and simple method for solid samples.
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean.

- Place a small amount of the solid **(+)-N-Methylpseudoephedrine** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder into a pellet press and apply several tons of pressure to form a transparent or semi-transparent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty spectrometer (or clean ATR crystal).
 - Place the sample (ATR or KBr pellet) in the sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

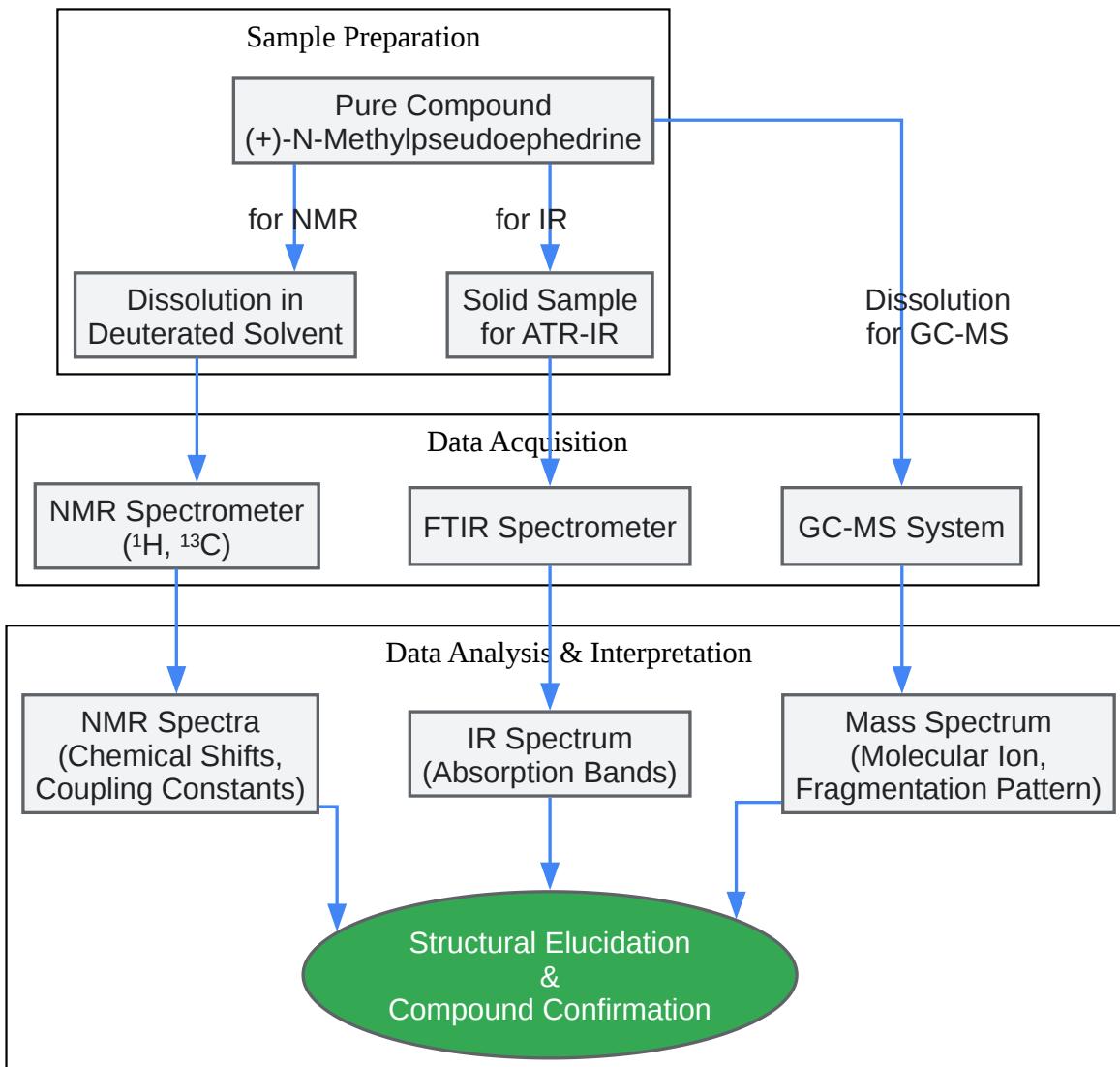
Mass Spectrometry Protocol

- Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
 - Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
 - Inject a small volume (e.g., 1 μL) of the solution into the GC.
 - The GC separates the sample from the solvent and any impurities. The oven temperature is programmed to ensure elution of the compound.

- The eluent from the GC column is directed into the ion source of the mass spectrometer.
- Ionization and Analysis:
 - Electron Ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
 - A detector records the abundance of each ion.
- Data Interpretation:
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z .
 - The molecular ion peak confirms the molecular weight of the compound.
 - The fragmentation pattern provides structural information and serves as a "fingerprint" for the molecule.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **(+)-N-Methylpseudoephedrine**.



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Caption: Workflow for Spectroscopic Analysis.

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References

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